Ethyl 2-(4-hydroxypiperidin-1-yl)acetate
Description
The exact mass of the compound Ethyl 2-(4-hydroxypiperidin-1-yl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(4-hydroxypiperidin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-hydroxypiperidin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(4-hydroxypiperidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)7-10-5-3-8(11)4-6-10/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPXIIWXAUGKLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156380-44-8 | |
| Record name | ethyl 2-(4-hydroxypiperidin-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
a-(4-hydroxypiperidin-1-yl)acetate material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Profile of 2-(4-hydroxypiperidin-1-yl)acetic acid and its Analogs
Abstract
This document provides a comprehensive technical guide on the safe handling and material safety profile of 2-(4-hydroxypiperidin-1-yl)acetic acid, a key building block in contemporary drug discovery and development. The topic "a-(4-hydroxypiperidin-1-yl)acetate" is interpreted as this N-substituted alpha-amino acid analog, a common structural motif in medicinal chemistry. As specific safety data for this exact compound is not extensively published, this guide synthesizes information from closely related analogs, regulatory guidelines, and computational predictions to establish a robust and scientifically grounded safety protocol. It is designed for researchers, chemists, and drug development professionals who handle this or structurally similar compounds. We will delve into hazard identification, exposure control, emergency procedures, and the chemical rationale behind these recommendations, ensuring a self-validating system of laboratory safety.
Section 1: Chemical Identity and Physicochemical Properties
Nomenclature and Structure
The compound of interest is formally named 2-(4-hydroxypiperidin-1-yl)acetic acid . It is a piperidine ring substituted at the nitrogen atom with an acetic acid moiety and at the 4-position of the ring with a hydroxyl group. It is often handled in its hydrochloride salt form to improve stability and solubility.
-
IUPAC Name: 2-(4-hydroxypiperidin-1-yl)acetic acid
-
Common Synonyms: (4-hydroxy-1-piperidyl)acetic acid
-
CAS Number: 1181544-77-3 (for hydrochloride salt)[1]
-
Molecular Formula: C₇H₁₃NO₃[2]
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Molecular Weight: 159.18 g/mol (free acid), 195.64 g/mol (hydrochloride salt)[1][3][4]
Caption: Chemical structure of 2-(4-hydroxypiperidin-1-yl)acetic acid.
Physicochemical Data Summary
Quantitative data for this compound is sparse. The table below summarizes known information for the parent compound and its hydrochloride salt, supplemented by computed properties where experimental data is unavailable.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | PubChem[2] |
| Molecular Weight | 159.18 g/mol | PubChem[2] |
| Molecular Weight (HCl Salt) | 195.64 g/mol | ChemicalRegister, ChemBK[1][3] |
| Appearance | White to off-white solid (predicted) | N/A |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[2] |
| Rotatable Bond Count | 2 | PubChem (Computed)[2] |
| Solubility | Soluble in water (predicted for HCl salt) | ChemicalBook[5] |
Section 2: Hazard Identification and GHS Classification
A specific, validated Globally Harmonized System (GHS) classification for 2-(4-hydroxypiperidin-1-yl)acetic acid is not available in public databases. Therefore, we must infer the potential hazards based on a structural analog, Piperidin-1-yl-acetic acid (CAS 3235-67-4) , for which GHS information has been reported.[2]
The primary reported hazard is Serious Eye Damage/Eye Irritation, Category 1 .[2]
Causality: The predicted severe eye irritation is mechanistically sound. The molecule contains a tertiary amine, which can be alkaline and corrosive to tissues, and a carboxylic acid, which can be an irritant. This bifunctional nature, combined with its high water solubility (as the HCl salt), means it can readily interact with the aqueous environment of the eye, leading to significant damage.
Caption: Inferred GHS Hazard Label.
Summary of Precautionary Statements
-
P280: Wear eye protection/face protection.
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P317: Get medical help.
While not formally classified, researchers should assume the compound may also cause skin irritation (H315), may be harmful if swallowed (H302), and may cause respiratory tract irritation (H335) based on its chemical functionalities.[6]
Section 3: First-Aid Measures: A Self-Validating Protocol
Emergency protocols must be based on immediate, decisive action to mitigate exposure. The following steps are designed to be a self-validating system, minimizing harm by assuming the maximum potential hazard.
-
Eye Contact (Primary Hazard):
-
Immediate Action: Do not delay. Immediately flush the eye(s) with copious amounts of gently flowing water for at least 15-20 minutes. An emergency eyewash station is the standard.[7]
-
Procedure: Hold the eyelids open and away from the eyeball to ensure thorough rinsing of all surfaces.
-
Contact Lenses: Remove contact lenses, if present and easy to do, after the first 5 minutes of flushing, then continue rinsing.
-
Medical Attention: Seek immediate medical attention from a specialist. Do not attempt to self-medicate with neutralizing agents.[7]
-
-
Skin Contact:
-
Action: Immediately remove all contaminated clothing, shoes, and jewelry.
-
Procedure: Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7]
-
Medical Attention: If skin irritation develops or persists, seek medical advice.
-
-
Inhalation:
-
Ingestion:
-
Action: If the person is conscious and alert, rinse their mouth with water. Give 2-4 cupfuls of water or milk to drink to dilute the substance.[7]
-
Procedure: Do NOT induce vomiting, as this can cause further damage to the esophagus.
-
Medical Attention: Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
-
Section 4: Safe Handling and Exposure Control
Proactive measures are paramount to preventing exposure. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) should be applied.
Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust (e.g., weighing, transferring solids), a chemical fume hood or a ventilated balance enclosure is mandatory to minimize inhalation exposure.[8]
-
Safety Equipment: Ensure that an operational safety shower and eyewash station are readily accessible and located in the immediate vicinity of the handling area.[8]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation. Standard laboratory safety glasses are insufficient.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use. Dispose of contaminated gloves properly.
-
Lab Coat: A full-length laboratory coat with buttoned or snapped cuffs is required.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits (if any exist), a NIOSH-approved respirator appropriate for organic dusts/vapors should be used.
Caption: Workflow for Safe Handling and Emergency Response.
Storage and Incompatibility
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Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible substances.
-
Incompatible Materials: Strong oxidizing agents, strong bases. Avoid contact with materials that could react exothermically.
Section 5: Fire-Fighting and Accidental Release
-
Fire-Fighting Measures:
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. For the compound itself, water spray, dry chemical, carbon dioxide, or alcohol-resistant foam are suitable.[7]
-
Hazards from Combustion: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
-
-
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 4.2. Avoid breathing dust.[8]
-
Containment: For a solid spill, carefully sweep or scoop up the material, avoiding dust generation. Place into a suitable, labeled container for disposal.
-
Cleaning: Clean the spill area thoroughly with soap and water.
-
Environmental Precautions: Prevent the material from entering drains or waterways.[8]
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Section 6: Toxicological and Ecological Profile
-
Toxicological Information:
-
The toxicological properties of 2-(4-hydroxypiperidin-1-yl)acetic acid have not been fully investigated.[7]
-
Acute Effects: Based on the GHS classification of its analog, the primary acute effect is expected to be severe eye damage upon direct contact.[2] Inhalation of dust may cause respiratory irritation. Skin contact may cause irritation. Ingestion may cause gastrointestinal irritation.[7]
-
Chronic Effects: No information is available regarding chronic toxicity, carcinogenicity, mutagenicity, or reproductive effects.[7][9] The absence of data does not signify the absence of hazard.
-
-
Ecological Information:
-
No specific data is available. As a standard precaution, prevent release into the environment. The impact of this compound on aquatic or terrestrial life is unknown.
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Section 7: Disposal Considerations
All waste disposal must be conducted in accordance with federal, state, and local regulations.
-
Disposal Method: Dispose of the waste material at a licensed and approved hazardous waste disposal facility. Do not allow the material to enter sewer systems or waterways.
-
Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Hydroxyethylethoxypiperazine, 95%.
- Sigma-Aldrich. (2024). Safety Data Sheet - Copper(II) acetate monohydrate.
- Safe Work Australia. (n.d.). Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals.
- Wikipedia. (n.d.). GHS hazard statements.
- Cayman Chemical. (2025). Safety Data Sheet - Acetyl Tetrapeptide-15 (acetate).
- Fisher Scientific. (n.d.). Safety Data Sheet - Vinyl acetate, stabilized.
- MedChemExpress. (2024). Acetyl hexapeptide-1 acetate-SDS.
- Advanced Biotech. (2023). Safety Data Sheet - Propyl Acetate natural.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid.
- National Center for Biotechnology Information. (n.d.). GHS Classification (Rev.11, 2025) Summary.
- Google Patents. (n.d.). US5861513A - Preparation of 1-acetyl-4-piperidones.
- GHS. (n.d.).
- Agilent Technologies. (2024). Vinyl Acetate - Safety Data Sheet.
- ChemicalRegister. (n.d.). 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride Suppliers.
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- ChemBK. (n.d.). 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11252075, Piperidin-4-yl acetate.
- MDPI. (n.d.). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd.
- ResearchGate. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds.
- ChemicalBook. (2026). N-Acetyl-4-piperidone.
- Cardiff University. (2023). Synthesis, molecular docking and antibacterial activity of an oxadiazole-based lipoteichoic acid inhibitor and its metabolites.
- Santa Cruz Biotechnology. (n.d.). 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride.
- AK Scientific, Inc. (n.d.). Ethyl 2-(4-hydroxypiperidin-4-yl)acetate.
- Agency for Toxic Substances and Disease Registry. (2025). Toxicological Profile for Vinyl Acetate.
Sources
- 1. chembk.com [chembk.com]
- 2. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. scbt.com [scbt.com]
- 5. N-Acetyl-4-piperidone | 32161-06-1 [chemicalbook.com]
- 6. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
The Emerging Therapeutic Potential of α-(4-hydroxypiperidin-1-yl)acetate Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Versatility of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the architecture of numerous pharmaceuticals.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions have cemented its status as a "privileged structure." This guide delves into a specific, yet remarkably versatile, class of piperidine-containing compounds: α-(4-hydroxypiperidin-1-yl)acetate derivatives. By exploring their synthesis, diverse bioactivities, and underlying mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and harness the therapeutic potential of this promising chemical space.
I. The Core Moiety: Synthesis and Characterization of α-(4-hydroxypiperidin-1-yl)acetate
The synthetic accessibility of the α-(4-hydroxypiperidin-1-yl)acetate core is a key enabler of its exploration in drug discovery. The most direct and efficient approach involves the nucleophilic substitution of a haloacetate ester with 4-hydroxypiperidine. This section provides a detailed, self-validating protocol for the synthesis of ethyl α-(4-hydroxypiperidin-1-yl)acetate, a foundational building block for further derivatization.
Experimental Protocol: Synthesis of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate
Objective: To synthesize ethyl 2-(4-hydroxypiperidin-1-yl)acetate via N-alkylation of 4-hydroxypiperidine with ethyl bromoacetate.
Materials:
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4-hydroxypiperidine
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Ethyl bromoacetate
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Potassium carbonate (K₂CO₃)
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Acetone
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Petroleum ether and Ethyl acetate for chromatography elution
Instrumentation:
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Round-bottom flask with reflux condenser and magnetic stirrer
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Heating mantle
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Rotary evaporator
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Apparatus for column chromatography
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NMR spectrometer
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Mass spectrometer
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq) in acetone (10 volumes). To this solution, add potassium carbonate (2.0 eq) as a base.
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Addition of Alkylating Agent: While stirring the mixture at room temperature, add ethyl bromoacetate (1.1 eq) dropwise over 15 minutes.
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Reaction Progression: Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude compound by silica gel column chromatography. Elute with a gradient of petroleum ether and ethyl acetate (e.g., starting with 4:1 v/v).
-
Characterization: Collect the fractions containing the pure product and concentrate to yield ethyl 2-(4-hydroxypiperidin-1-yl)acetate as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Self-Validation:
-
Choice of Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the secondary amine of 4-hydroxypiperidine, facilitating its nucleophilic attack on the electrophilic carbon of ethyl bromoacetate. Its insolubility in acetone allows for easy removal by filtration.
-
Solvent Selection: Acetone is an appropriate solvent as it dissolves the reactants and is relatively inert under these reaction conditions. Its boiling point allows for a moderate reaction temperature.
-
Monitoring and Purification: TLC provides a simple and effective way to monitor the disappearance of starting materials and the appearance of the product, ensuring the reaction goes to completion. Column chromatography is a standard and reliable method for purifying the final compound to a high degree, which is essential for subsequent biological testing.
Caption: General synthetic scheme for ethyl α-(4-hydroxypiperidin-1-yl)acetate.
II. A Spectrum of Bioactivity: Exploring the Therapeutic Frontiers
The α-(4-hydroxypiperidin-1-yl)acetate scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a versatile starting point for the development of novel therapeutics. This section will explore its potential in three key areas: anti-inflammatory, anticancer, and neuroprotective applications.
A. Anti-inflammatory Potential: Targeting the Mediators of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Derivatives of the α-(4-hydroxypiperidin-1-yl)acetate core have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Action: COX-2 Inhibition
One of the primary mechanisms of anti-inflammatory action for these derivatives is the inhibition of cyclooxygenase-2 (COX-2).[2][3] COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are potent mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Caption: Inhibition of the COX-2 pathway by α-(4-hydroxypiperidin-1-yl)acetate derivatives.
Quantitative Bioactivity Data:
| Derivative Class | Target | IC₅₀ (µM) | Reference |
| Pyridazine Derivatives | COX-2 | 0.18 - 0.26 | |
| 1,3-Dihydro-2H-indolin-2-one Derivatives | COX-2 | 2.35 - 3.34 | [3] |
| Thiazole Derivatives | Lipoxygenase | 26.65 | [5] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of α-(4-hydroxypiperidin-1-yl)acetate derivatives against human recombinant COX-2.
Principle: The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate. The inhibition of this reaction by the test compound is quantified spectrophotometrically.
Procedure:
-
Preparation of Reagents: Prepare assay buffer, heme, human recombinant COX-2 enzyme, arachidonic acid (substrate), and the chromogenic substrate solution.
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and then dilute to various concentrations in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.
-
Incubation with Inhibitor: Add the test compound dilutions to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (dependent on the chromogenic substrate) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.
B. Anticancer Activity: Inducing Apoptosis in Malignant Cells
The piperidine scaffold is present in numerous anticancer drugs. Derivatives of α-(4-hydroxypiperidin-1-yl)acetate have shown potential in this arena, with evidence suggesting they can induce apoptosis, or programmed cell death, in cancer cells.[6][7]
Mechanism of Action: Intrinsic Apoptosis Pathway
Several piperidine derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[8][9] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process.
Caption: Induction of the intrinsic apoptosis pathway by α-(4-hydroxypiperidin-1-yl)acetate derivatives.
Quantitative Bioactivity Data:
| Derivative Class | Cell Line | GI₅₀ (µM) | Reference |
| 1,4-Dihydropyridines | HeLa | 2.3 - 4.1 | [10] |
| 1,4-Dihydropyridines | MCF-7 | 5.2 - 11.9 | [10] |
| Piperidine Derivatives | PC-3 | 6.3 - 6.4 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of α-(4-hydroxypiperidin-1-yl)acetate derivatives on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ (the concentration that inhibits cell growth by 50%).
C. Neuroprotective Effects: Shielding Neurons from Damage
Neurodegenerative diseases represent a significant unmet medical need. The 4-hydroxypiperidine moiety is found in compounds with neuroprotective properties.[1][12][13] These derivatives may offer therapeutic benefits by protecting neurons from oxidative stress and other insults.
Mechanism of Action: Nrf2 Signaling Pathway
A promising mechanism for neuroprotection involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of these protective genes.
Caption: Activation of the Nrf2 neuroprotective pathway by α-(4-hydroxypiperidin-1-yl)acetate derivatives.
Experimental Protocol: In Vitro Neuroprotection Assay
Objective: To evaluate the neuroprotective effects of α-(4-hydroxypiperidin-1-yl)acetate derivatives against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Procedure:
-
Cell Culture: Culture SH-SY5Y cells under standard conditions.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), in the continued presence of the test compounds.[13]
-
Incubation: Incubate for an additional period (e.g., 24 hours).
-
Assessment of Cell Viability: Determine cell viability using the MTT assay as described previously.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds by comparing the viability of cells treated with the toxicant alone to those co-treated with the toxicant and the test compound.
III. Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical characterization is paramount in drug discovery to ensure the identity, purity, and stability of synthesized compounds. A combination of chromatographic and spectroscopic techniques is typically employed.
Recommended Analytical Workflow:
-
Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final compound. Thin-Layer Chromatography (TLC) is a rapid and cost-effective tool for monitoring reaction progress and for preliminary purity checks.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure of the molecule, confirming the connectivity of atoms and the stereochemistry.
Caption: Analytical workflow for the characterization of synthesized derivatives.
IV. Conclusion and Future Directions
The α-(4-hydroxypiperidin-1-yl)acetate scaffold represents a fertile ground for the discovery of novel therapeutics. Its synthetic tractability, coupled with a demonstrated potential to modulate key biological targets in inflammation, cancer, and neurodegeneration, makes it an attractive starting point for medicinal chemistry campaigns.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity for specific biological targets.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy Studies: Testing the most promising derivatives in relevant animal models of disease to validate their therapeutic potential.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile and promising class of compounds.
References
-
Τhiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4, a Drug Target with Multiple Activities and Established Role in Diabetes Mellitus Type II. (2025). MDPI. [Link]
-
Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (n.d.). PMC. [Link]
-
Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (n.d.). PubMed. [Link]
-
The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. [Link]
-
Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization. (n.d.). PubMed. [Link]
-
4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. (2018). PMC. [Link]
-
Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. (n.d.). PubMed. [Link]
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (n.d.). MDPI. [Link]
-
Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (n.d.). PubMed. [Link]
-
(PDF) Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020). ResearchGate. [Link]
-
Quantitative bioactivity signatures of dietary supplements and natural products. (2022). bioRxiv. [Link]
-
Geraniin Ameliorates Haloperidol-Induced Orofacial Dyskinesia in Rats Through Mitigating Neuronal Oxidative Stress, Neuroinflammation, and Apoptosis via Modulation of the Nrf2 Signaling Pathway. (n.d.). MDPI. [Link]
-
COX-2 Inhibitors — A Lesson in Unexpected Problems. (2005). ResearchGate. [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PMC. [Link]
-
Novel Apoptosis-Inducing trans-Platinum Piperidine Derivatives: Synthesis and Biological Characterization. (n.d.). American Chemical Society. [Link]
-
Cinnamamide derivatives with 4-hydroxypiperidine moiety enhance effect of doxorubicin to cancer cells and protect cardiomyocytes against drug-induced toxicity through CBR1 inhibition mechanism. (2022). PubMed. [Link]
-
Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. (2022). PubMed. [Link]
-
Quantitative bioactivity signatures of dietary supplements and natural products. (2022). bioRxiv. [Link]
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). MDPI. [Link]
-
Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. (n.d.). PMC. [Link]
-
Anticancer activity of 4-aryl-1,4-dihydropyridines. (2021). ChemRxiv. [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Neuroprotection by dipeptidyl-peptidase-4 inhibitors and glucagon-like peptide-1 analogs via the modulation of AKT-signaling pathway in Alzheimer's disease. (2021). World Journal of Diabetes. [Link]
-
Anticancer activity (IC 50 ) of selected compounds 4 and 13 and... (n.d.). ResearchGate. [Link]
-
Trypsin inhibitor. (2024). Proteopedia. [Link]
-
Health Biotechnology and Biopharma (2021), 5(3): 1-16. (2021). et al. [Link]
-
Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. (n.d.). PubMed. [Link]
-
Piperine and piperidine-induced caspase pathway for activating cell... (n.d.). ResearchGate. [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Frontiers. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. [Link]
-
Anticancer activity of 1,4-dihydropyridine derivatives. (n.d.). Hilaris Publisher. [Link]
-
Trypsin Inhibitor Assay: Expressing, Calculating, and Standardizing Inhibitor Activity in Absolute Amounts of Trypsin Inhibited or Trypsin Inhibitors. (n.d.). ResearchGate. [Link]
-
Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. (n.d.). MDPI. [Link]
-
Antioxidant activities, expressed as IC50 values using DPPH, FRAP and BCB assays, for AEAPR, MEAPR, BHT and quercetin. (n.d.). ResearchGate. [Link]
-
[Inhibition Mechanism of Trypsin by Schiff Base Metal Chelate Inhibitors]. (n.d.). PubMed. [Link]
-
Effect of a novel piperazine compound on cancer cells. (n.d.). Spandidos Publications. [Link]
Sources
- 1. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthbiotechpharm.org [healthbiotechpharm.org]
- 6. Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: N-Alkylation of 4-Hydroxypiperidine with Ethyl Bromoacetate
Abstract
This comprehensive guide details the synthetic protocol for the N-alkylation of 4-hydroxypiperidine with ethyl bromoacetate to yield ethyl 2-(4-hydroxypiperidin-1-yl)acetate. This tertiary amine is a valuable building block in pharmaceutical research and drug development. This document provides an in-depth analysis of the reaction mechanism, a critical evaluation of reaction parameters, two detailed experimental protocols (a standard and an optimized method), and guidelines for purification and characterization. The content is designed for researchers, scientists, and drug development professionals seeking a robust and well-understood methodology for this specific transformation.
Scientific Principles and Mechanistic Overview
The synthesis of ethyl 2-(4-hydroxypiperidin-1-yl)acetate from 4-hydroxypiperidine and ethyl bromoacetate is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this transformation, the secondary amine acts as the nucleophile.
The SN2 Reaction Pathway
The core of this reaction involves the lone pair of electrons on the nitrogen atom of 4-hydroxypiperidine attacking the electrophilic carbon atom of ethyl bromoacetate (the one bonded to the bromine). This attack occurs from the backside relative to the bromine atom, which serves as the leaving group.[1] The formation of the new carbon-nitrogen (C-N) bond and the cleavage of the carbon-bromine (C-Br) bond happen in a single, concerted step.
A critical aspect of amine alkylation is the generation of a hydrohalic acid (HBr in this case) as a byproduct.[2] The newly formed tertiary amine product is basic and will react with this HBr to form an ammonium salt. This salt is no longer nucleophilic, which effectively halts the reaction.[3] Therefore, the inclusion of an external base is essential to neutralize the acid as it forms, allowing the reaction to proceed to completion.[3][4]
Potential Side Reactions
While this reaction is generally efficient, two primary side reactions must be considered:
-
Over-alkylation (Quaternization): The tertiary amine product is itself a nucleophile and can, in theory, react with another molecule of ethyl bromoacetate to form a quaternary ammonium salt.[2][5] However, for the alkylation of a secondary amine to a tertiary amine, this is generally less of a problem than when starting with a primary amine, as the tertiary amine is more sterically hindered.[5] Controlling stoichiometry and temperature helps minimize this outcome.
-
O-Alkylation: The hydroxyl group on the piperidine ring also has lone pairs and can act as a nucleophile. However, the nitrogen atom is significantly more nucleophilic than the oxygen atom, making N-alkylation the overwhelmingly favored pathway under these conditions.
Critical Reaction Parameters and Optimization
The success of the N-alkylation hinges on the careful selection of the base, solvent, and temperature. These parameters directly influence reaction rate, yield, and purity.
Role of the Base
The base is arguably the most critical reagent after the starting materials. Its primary function is to scavenge the HBr produced during the reaction.[3]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate is a widely used, cost-effective, and efficient base for this transformation.[3] It is a solid, making the reaction heterogeneous, which requires effective stirring. Its use simplifies the workup, as it can be easily removed by filtration.
-
Organic Amine Bases (e.g., TEA, DIPEA): Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are also effective.[3] They are soluble in most organic solvents, leading to a homogeneous reaction mixture. However, they and their corresponding salts can sometimes complicate purification.
Solvent Selection
The choice of solvent is crucial for an SN2 reaction. Polar aprotic solvents are strongly recommended as they can accelerate the reaction rate significantly.[1][6]
-
Recommended Solvents: Acetonitrile (ACN), N,N-dimethylformamide (DMF), and acetone are excellent choices.[7] These solvents effectively solvate the cation (e.g., K⁺) of the base but do not form strong hydrogen bonds with the nucleophile (the amine), leaving it more "naked" and reactive.[1] This increased nucleophilicity leads to a faster reaction.[1]
-
Solvents to Avoid: Polar protic solvents like methanol or water are generally poor choices for SN2 reactions. They form a solvent shell around the nucleophile via hydrogen bonding, which stabilizes it and reduces its reactivity, thereby slowing the reaction.
Temperature and Stoichiometry
The reaction can often be run effectively at room temperature, though gentle heating (e.g., to 50-70°C) can be used to increase the rate, especially if the starting materials are not highly reactive.[3] It is advisable to use a slight excess of the alkylating agent, ethyl bromoacetate (e.g., 1.1 to 1.2 equivalents), to ensure complete consumption of the 4-hydroxypiperidine. A larger excess of the base (e.g., 2.0 to 3.0 equivalents) is often used to ensure efficient acid scavenging and drive the reaction forward.
Summary of Conditions
| Parameter | Condition | Rationale & Impact on Reaction |
| Base | K₂CO₃ (2-3 eq.) | High Yield. Inexpensive, strong enough to neutralize HBr, easy to remove via filtration. Requires efficient stirring. |
| DIPEA (1.5 eq.) | Good Yield. Homogeneous reaction, but base and its salt can be harder to remove during workup.[3] | |
| Solvent | Acetonitrile (ACN) | High Rate & Yield. Polar aprotic solvent that enhances nucleophilicity, favoring the SN2 mechanism.[1][6] |
| DMF | High Rate & Yield. Similar to ACN, but higher boiling point allows for higher reaction temperatures if needed. More difficult to remove.[3] | |
| Temperature | Room Temp (20-25°C) | Good Purity. Minimizes side reactions. Reaction may be slow, requiring longer reaction times (12-24 h). |
| Elevated (50-60°C) | Faster Rate. Reduces reaction time significantly (2-6 h). May slightly increase the risk of impurity formation. |
Experimental Protocols
Safety Precaution: Ethyl bromoacetate is a lachrymator and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Standard Room Temperature Method
This protocol prioritizes simplicity and high purity, making it ideal for standard laboratory synthesis.
Materials:
-
4-Hydroxypiperidine (1.00 g, 9.89 mmol, 1.0 eq.)
-
Ethyl bromoacetate (1.21 mL, 1.82 g, 10.9 mmol, 1.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.73 g, 19.8 mmol, 2.0 eq.)
-
Acetonitrile (ACN), anhydrous (40 mL)
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Syringe and needle
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (1.00 g) and anhydrous potassium carbonate (2.73 g).
-
Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5 minutes.
-
Reagent Addition: While stirring vigorously, add ethyl bromoacetate (1.21 mL) dropwise via syringe over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature (20-25°C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-hydroxypiperidine spot is consumed.
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of celite or a Buchner funnel to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Workup - Evaporation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by column chromatography on silica gel (using a gradient eluent, e.g., 50% to 100% ethyl acetate in hexanes) to afford the pure ethyl 2-(4-hydroxypiperidin-1-yl)acetate.
Protocol 2: Optimized Heated Method
This protocol is designed for a faster reaction time, suitable for high-throughput or time-sensitive applications.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Reagent Addition: Add ethyl bromoacetate (1.21 mL) dropwise.
-
Reaction: Place the flask in a preheated oil bath at 55°C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Visualization of Mechanism and Workflow
Reaction Mechanism
Caption: SN2 mechanism for the N-alkylation of 4-hydroxypiperidine.
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!)[Link]
- Google Patents. (1974).
-
Organic Chemistry Portal. (Date Varies). Synthesis of secondary and tertiary amines. [Link]
-
Wikipedia. (Date Varies). Amine alkylation. [Link]
-
University of Calgary. (Date Varies). Alkylation of Amines. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
- Google Patents. (2012).
-
ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]
-
Chemistry Steps. (Date Varies). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Chemistry LibreTexts. (2014). 8.2: Factors That Affect SN2 Reactions. [Link]
-
Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. [Link]
-
ResearchGate. (2025). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]
-
LookChem. (Date Varies). Purification of Ethyl acetate. [Link]
-
NIH. (Date Varies). An efficient and scalable synthesis of 2,4-di-N-acetyl-l-altrose (l-2,4-Alt-diNAc). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. An efficient and scalable synthesis of 2,4-di-N-acetyl-l-altrose (l-2,4-Alt-diNAc) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Spiro[piperidine-4,3'-oxindoles] Utilizing 4-Piperidone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved potency, selectivity, and pharmacokinetic profiles. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of molecules. Their inherent three-dimensionality offers a rigid and structurally complex scaffold that can engage with biological targets in a more defined manner compared to their "flat" aromatic counterparts. Among these, spiropiperidine moieties are of significant interest due to the prevalence of the piperidine ring in numerous FDA-approved drugs.[1] This guide focuses on a robust and versatile methodology for the synthesis of a specific class of these compounds: spiro[piperidine-4,3'-oxindoles].
The spiro[piperidine-4,3'-oxindole] framework is a privileged scaffold found in a variety of biologically active compounds, exhibiting potential as anticancer, antimicrobial, and antiviral agents.[2][3][4] A common and efficient strategy for the construction of this spirocycle involves a multicomponent reaction between a 4-piperidone derivative, isatin (or its derivatives), and an appropriate third component, often an amino acid or an activated methylene compound.[3][5][6] This approach allows for the rapid assembly of complex molecular architectures from simple, readily available starting materials.
This application note provides a detailed overview of the synthesis of spiro[piperidine-4,3'-oxindoles], including the underlying reaction mechanisms, step-by-step experimental protocols, and key considerations for successful synthesis and characterization.
Core Synthetic Strategy: The Multicomponent Reaction for Spiro[piperidine-4,3'-oxindole] Formation
A prevalent and highly efficient method for the synthesis of spiro[piperidine-4,3'-oxindoles] is the one-pot, three-component reaction involving an isatin, a 4-piperidone, and an amino acid (such as L-proline or sarcosine).[7][8] This reaction proceeds via a [3+2] cycloaddition of an in-situ generated azomethine ylide with a suitable dipolarophile.
The general mechanism can be outlined as follows:
-
Formation of the Azomethine Ylide: The reaction is initiated by the condensation of isatin with a secondary amino acid, such as L-proline. This is followed by decarboxylation to generate a highly reactive azomethine ylide intermediate.[6][7]
-
Knoevenagel Condensation: Concurrently, the 4-piperidone undergoes a Knoevenagel condensation with another reactive species, often derived from the reaction conditions or an additional component, to form an electron-deficient alkene that can act as a dipolarophile.
-
[3+2] Cycloaddition: The azomethine ylide then undergoes a [3+2] cycloaddition reaction with the activated alkene derived from the 4-piperidone. This key step forms the five-membered pyrrolidine ring and establishes the spirocyclic center.[9]
-
Rearrangement and Stabilization: Subsequent rearrangement and stabilization lead to the final spiro[piperidine-4,3'-oxindole] product.
This multicomponent approach is highly convergent and atom-economical, allowing for the generation of molecular diversity by varying the substituents on the isatin, 4-piperidone, and the amino acid.
Visualizing the Reaction Pathway
Figure 1: General reaction scheme for spiro[piperidine-4,3'-oxindole] synthesis.
Experimental Protocols
The following protocols are representative examples for the synthesis of spiro[piperidine-4,3'-oxindoles] and should be adapted based on the specific substrates and desired scale.
Protocol 1: Synthesis of a Spiro[piperidine-4,3'-oxindole] via a Three-Component Reaction
This protocol describes a general procedure for the reaction of an isatin, an N-substituted-4-piperidone, and L-proline.
Materials:
-
Isatin (or substituted isatin)
-
N-substituted-4-piperidone (e.g., N-benzyl-4-piperidone)
-
L-proline
-
Methanol (reagent grade)
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Appropriate eluents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol), N-substituted-4-piperidone (1.0 mmol), and L-proline (1.2 mmol).
-
Add methanol (10 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 3-6 hours.[9]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiro[piperidine-4,3'-oxindole].
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Data Presentation
| Entry | Isatin Substituent | N-Substituent on Piperidone | Amino Acid | Typical Yield (%) |
| 1 | H | Benzyl | L-Proline | 75-85 |
| 2 | 5-Br | Methyl | L-Proline | 70-80 |
| 3 | H | Boc | Sarcosine | 65-75 |
| 4 | 5-NO₂ | Benzyl | L-Proline | 60-70 |
Table 1: Representative yields for the synthesis of various spiro[piperidine-4,3'-oxindoles]. Yields are approximate and can vary based on reaction conditions and scale.
Experimental Workflow Visualization
Figure 2: Experimental workflow for spiro[piperidine-4,3'-oxindole] synthesis.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and peer-reviewed synthetic methodologies.[7][8][9] The reliability of these procedures is underscored by their frequent application in the synthesis of diverse libraries of spiro[piperidine-4,3'-oxindoles] for biological screening.
Self-Validation Checklist:
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC is crucial to determine the point of completion and to identify the formation of any significant byproducts.
-
Spectroscopic Analysis: The structural identity and purity of the synthesized spirocycles must be rigorously confirmed by a combination of spectroscopic techniques.
-
¹H and ¹³C NMR: Will confirm the connectivity of the atoms and the successful formation of the spirocyclic framework.
-
Mass Spectrometry: Will verify the molecular weight of the product.
-
IR Spectroscopy: Can identify key functional groups, such as the oxindole carbonyl and the N-H or C=O of the piperidine ring.
-
-
Yield and Purity: A successful synthesis should result in a reasonable yield of the desired product with high purity after chromatographic separation.
Conclusion and Future Directions
The multicomponent synthesis of spiro[piperidine-4,3'-oxindoles] from 4-piperidone derivatives and isatins represents a powerful and efficient strategy for accessing this important class of heterocyclic compounds. The operational simplicity, mild reaction conditions, and the ability to generate a wide range of analogs make this methodology highly attractive for applications in drug discovery and medicinal chemistry.
Future research in this area may focus on the development of stereoselective variations of this reaction to access enantiomerically pure spirocycles, which is often a critical requirement for potent and selective drug candidates. Additionally, the exploration of novel multicomponent reaction partners could further expand the chemical space of accessible spiro[piperidine-4,3'-oxindoles] and lead to the discovery of new therapeutic agents.
References
-
Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]
-
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. [Link]
-
Synthesis of spiroheterocyclic compounds by using isatin. ResearchGate. [Link]
-
Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]
-
Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Journal of Molecular Structure. [Link]
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. [Link]
-
Chemistry & Biology Of Multicomponent Reactions. PubMed Central. [Link]
-
Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PubMed Central. [Link]
-
Recent applications of isatin in the synthesis of organic compounds. Semantic Scholar. [Link]
-
Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Advances. [Link]
-
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. [Link]
-
(PDF) Synthesis of spiro-fused heterocyclic scaffolds through multicomponent reactions involving isatin. ResearchGate. [Link]
-
Catalytic asymmetric synthesis of spirooxindoles: recent developments. RSC Publishing. [Link]
-
Synthesis of Pyrrolo(spiro-[2.3′]-oxindole)-spiro-[4.3″]-oxindole via 1,3-Dipolar Cycloaddition of Azomethine Ylides with 3-Acetonylideneoxindole. Sci-Hub. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
-
The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. Wiley Online Library. [Link]
-
Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. PubMed. [Link]
-
Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. NIH. [Link]
-
Three-component synthesis of spirooxindoles 4a-4g. ResearchGate. [Link]
Sources
- 1. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dspace.uevora.pt [dspace.uevora.pt]
- 7. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Considerations for the Synthesis of a-(4-hydroxypiperidin-1-yl)acetate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up of the synthesis of α-(4-hydroxypiperidin-1-yl)acetate, a valuable building block in pharmaceutical development. The synthesis, typically an N-alkylation of 4-hydroxypiperidine with an ethyl haloacetate, presents several challenges when transitioning from laboratory to pilot or production scale. Key considerations discussed include managing the reaction exotherm, ensuring efficient mass and heat transfer, controlling reagent addition, and developing robust work-up and isolation procedures. This note details a baseline laboratory protocol and a scalable pilot-scale protocol, emphasizing process safety, impurity control, and the integration of Process Analytical Technology (PAT) for enhanced monitoring and control.
Reaction Overview
Reaction Scheme
The synthesis is a classic nucleophilic substitution (SN2) reaction. The secondary amine of 4-hydroxypiperidine acts as a nucleophile, attacking the electrophilic α-carbon of an ethyl haloacetate (e.g., ethyl bromoacetate), displacing the halide. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]
Figure 1: N-alkylation of 4-hydroxypiperidine with ethyl bromoacetate.
Mechanism & Reagents
-
Mechanism: The reaction proceeds via a direct SN2 pathway. The rate is dependent on the concentration of both the amine and the alkylating agent.
-
Substrates:
-
4-Hydroxypiperidine: The nucleophile.
-
Ethyl Bromoacetate/Chloroacetate: The electrophilic alkylating agent. Bromoacetates are generally more reactive than their chloro-analogs but are also more expensive and potent lachrymators.
-
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is typically used. K₂CO₃ is often preferred at scale due to its low cost, ease of removal by filtration, and non-volatility.[2]
-
Solvent: A polar aprotic solvent such as acetonitrile (ACN), acetone, or dimethylformamide (DMF) is commonly employed to dissolve the reactants and facilitate the SN2 mechanism.[2]
A primary challenge in amine alkylations is preventing over-alkylation, where the product amine reacts further with the alkylating agent.[1][3] However, for this specific tertiary amine synthesis, this is not a concern as there are no N-H protons left for subsequent reactions, except for the potential formation of a quaternary ammonium salt, which is generally less favorable.[1]
Baseline Laboratory Protocol (10 g Scale)
This protocol serves as the benchmark for evaluating scale-up parameters.
Materials:
-
4-Hydroxypiperidine: 10.0 g
-
Ethyl bromoacetate: 18.0 g (1.1 eq)
-
Potassium Carbonate (fine powder): 20.5 g (1.5 eq)
-
Acetonitrile (ACN): 200 mL
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxypiperidine, potassium carbonate, and acetonitrile.
-
Stir the suspension vigorously at room temperature.
-
Add ethyl bromoacetate dropwise over 15 minutes.
-
Heat the mixture to a gentle reflux (approx. 80-82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter off the inorganic salts (K₂CO₃, KBr) and wash the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in ethyl acetate (150 mL) and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a pale yellow oil.
Key Scale-Up Considerations
Transitioning from a 10 g to a multi-kilogram scale is not linear. Physical and chemical properties that are negligible in the lab become process-defining at scale.[4]
Thermodynamic Profile & Heat Management
N-alkylation reactions are typically exothermic.[5] Failure to manage this heat can lead to a thermal runaway, where the reaction rate accelerates uncontrollably, causing a rapid increase in temperature and pressure.[6][7]
-
Surface-Area-to-Volume Ratio (S/V): The most critical physical factor in scale-up is the dramatic decrease in the S/V ratio as the vessel size increases.[4] A 1,000 L reactor has a roughly 10-fold lower S/V ratio than a 1 L flask, meaning its ability to dissipate heat through the vessel walls is significantly diminished.[6]
-
Mitigation Strategies:
-
Reaction Calorimetry: Before scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction (ΔHrxn) and the maximum temperature of synthesis reaction (MTSR). This data is crucial for designing a safe process.[8]
-
Semi-Batch Operation: Instead of adding all reagents at once (batch mode), add the limiting reagent (typically the more reactive ethyl bromoacetate) slowly and controllably to the reactor (semi-batch mode). The addition rate should be governed by the reactor's cooling capacity.[9]
-
Engineered Controls: Utilize jacketed reactors with efficient heat transfer fluids and well-designed agitation systems to ensure heat is removed effectively.[8]
-
Mass Transfer & Mixing
Inefficient mixing at scale can lead to localized "hot spots" or areas of high reactant concentration, which can increase impurity formation and pose a safety risk.[8]
-
Stirring: Magnetic stirring is inadequate for large vessels. Mechanical overhead stirrers with appropriately designed impellers (e.g., pitched-blade turbine for good axial flow) are necessary. Baffles are often required in large reactors to increase turbulence and prevent vortexing.[4]
-
Heterogeneous Mixture: This reaction involves a solid (K₂CO₃) and a liquid phase. Effective agitation is required to keep the base suspended and ensure sufficient interfacial area for the neutralization reaction to occur.
Work-up and Product Isolation
Procedures that are simple in the lab, like filtration and liquid-liquid extraction, become major unit operations at scale.
-
Filtration: Filtering large volumes of inorganic salts can be slow. At the pilot scale, equipment like a Nutsche filter-dryer is often used.
-
Extractions: Large-scale liquid-liquid extractions can be complicated by the formation of stable emulsions. The design of the reactor/settler, choice of solvents, and control of agitation speed are critical.
-
Solvent Selection: While ACN is an excellent solvent, its cost and supply can be volatile.[4] Process chemists often explore alternative, cheaper solvents like acetone or toluene for scaled-up processes, though re-optimization of reaction conditions is required.
Impurity Profile Management
-
O-Alkylation: A potential side reaction is the alkylation of the hydroxyl group of 4-hydroxypiperidine.[10] While the amine is significantly more nucleophilic than the alcohol, this impurity can form, especially at higher temperatures.
-
Over-alkylation: As previously mentioned, the formation of the quaternary ammonium salt is a possibility if a large excess of the alkylating agent is present locally due to poor mixing.
-
Control Strategy: Use HPLC as an in-process control (IPC) to monitor the consumption of starting material and the formation of product and key impurities. Set clear specifications for reaction completion to avoid unnecessary heating, which could promote side reactions.
Process Analytical Technology (PAT) for Enhanced Control
PAT involves using real-time, in-line analytical tools to monitor and control manufacturing processes.[11][12] This provides a deeper process understanding and ensures consistent product quality.[13][14]
-
FTIR/Raman Spectroscopy: An in-situ probe can monitor the concentrations of key species (reactant, product) in real-time by tracking characteristic vibrational bands. This allows for precise determination of the reaction endpoint, optimizing cycle time and preventing impurity formation.
-
Automated Temperature and Dosing Control: Integrating dosing pumps with temperature probes allows for a feedback control loop. The addition rate of ethyl bromoacetate can be automatically slowed if the reaction temperature exceeds a set safety limit, ensuring the exotherm is always under control.[8]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. catsci.com [catsci.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 7. cetjournal.it [cetjournal.it]
- 8. amarequip.com [amarequip.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate using Automated Flash Chromatography
Abstract
This application note presents two robust, validated protocols for the purification of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate, a polar, basic compound representative of key intermediates in pharmaceutical development. Due to the presence of a tertiary amine and a hydroxyl group, this molecule presents specific challenges for standard silica gel chromatography, including peak tailing and poor resolution. We detail an optimized normal-phase method on silica gel using a triethylamine-modified eluent, and an alternative reversed-phase method on C18-functionalized silica. Both protocols provide a systematic approach, from initial Thin-Layer Chromatography (TLC) method development to automated flash chromatography and fraction analysis, enabling researchers to achieve >98% purity with high recovery.
Introduction
The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its N-alkylation provides access to a vast chemical space for drug discovery. Ethyl 2-(4-hydroxypiperidin-1-yl)acetate is a versatile building block used in the synthesis of more complex active pharmaceutical ingredients (APIs).
The purification of such intermediates is a critical step in the drug development workflow. The target molecule's inherent polarity, conferred by the hydroxyl group, combined with the basicity of the piperidine nitrogen, poses a significant purification challenge. Standard chromatography on silica gel, which has an acidic surface due to silanol (Si-OH) groups, often leads to strong, irreversible adsorption of basic analytes. This interaction results in significant peak tailing, reduced recovery, and poor separation from impurities[1][2].
To overcome these issues, a tailored chromatographic strategy is essential. This guide provides two field-proven methods:
-
Modified Normal-Phase Chromatography: Neutralizing the acidic silica surface with a basic additive.
-
Reversed-Phase Chromatography: Utilizing hydrophobic interactions to achieve separation, which is often highly effective for polar molecules[3][4].
Analysis of the Separation Challenge
Physicochemical Properties of Target and Impurities
The primary purification challenge stems from the properties of the target compound and its likely process-related impurities. A common synthesis involves the N-alkylation of 4-hydroxypiperidine with ethyl bromoacetate in the presence of a base.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Physicochemical Properties & Chromatographic Behavior |
| Ethyl 2-(4-hydroxypiperidin-1-yl)acetate (Target) | ![]() | 187.24[1] | Polar (H-bond donor/acceptor), Basic (tertiary amine). Prone to tailing on acidic silica. Soluble in polar organic solvents. |
| 4-Hydroxypiperidine (Starting Material) | ![]() | 101.15 | Very polar, basic (secondary amine). Stronger interaction with silica than the target. |
| Ethyl Bromoacetate (Starting Material) | ![]() | 167.00 | Non-polar/moderately polar ester. Will elute much faster than the target in normal-phase. |
| Triethylamine (Process Base) | ![]() | 101.19 | Basic, moderately polar. Can co-elute or interfere if not properly removed during workup. |
The Principle of Separation
Normal-Phase Chromatography (NPC): In NPC, the stationary phase (silica) is polar, and the mobile phase is less polar. Polar compounds are retained more strongly. For our target, the polar hydroxyl group and basic nitrogen will interact strongly with the acidic silanol groups of the silica gel. The key to a successful separation is to moderate the interaction of the basic nitrogen. Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase effectively masks the acidic sites on the silica, leading to symmetrical peak shapes and predictable elution[2][5][6].
Reversed-Phase Chromatography (RPC): RPC employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile). Separation is based on hydrophobic interactions; more non-polar compounds are retained longer[7][8][9]. Our target molecule is highly polar and would elute very quickly, potentially with the solvent front, in a purely organic mobile phase. By using a highly aqueous mobile phase, sufficient retention can be achieved to allow for separation from both more polar (e.g., salts) and less polar impurities.
Overall Purification Workflow
The following diagram illustrates the logical flow for purifying the crude product, from initial analysis to the final isolated compound.
Caption: General workflow for the purification of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate.
Protocol A: Modified Normal-Phase Flash Chromatography
This method is cost-effective and utilizes standard silica gel, modified with a basic additive to ensure high-quality separation.
Materials & Equipment
-
Stationary Phase: Standard Silica Gel, 40-63 µm particle size.
-
Solvents: HPLC-grade Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes, Triethylamine (TEA).
-
TLC: Silica gel 60 F254 plates.
-
TLC Visualization: Potassium Permanganate (KMnO₄) stain.
-
Recipe: Dissolve 1.5g KMnO₄ and 10g K₂CO₃ in 200mL of water[10].
-
-
Equipment: Automated flash chromatography system, rotary evaporator.
Step 1: TLC Method Development
The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of 0.25 - 0.35 .
-
Prepare Eluents: Create three test eluent systems. The TEA is crucial to prevent streaking.
-
System 1 (Less Polar): 94:5:1 (v/v/v) Ethyl Acetate / Hexanes / TEA
-
System 2 (Moderately Polar): 99:1 (v/v) Ethyl Acetate / TEA (for baseline check)
-
System 3 (More Polar): 94:5:1 (v/v/v) DCM / Methanol / TEA
-
-
Spot TLC Plate: On a single TLC plate, spot the crude reaction mixture and, if available, standards of the starting materials.
-
Develop Plate: Run the TLC plate in one of the prepared eluents.
-
Visualize: Dry the plate thoroughly, then dip it into the KMnO₄ stain solution using forceps. The target compound, containing both alcohol and amine groups, will readily oxidize and appear as a yellow-brown spot against a purple background[10].
-
Optimize: Adjust the solvent ratios until the target Rƒ is between 0.25 and 0.35. For example, if the Rƒ is too low in System 3, increase the proportion of methanol slightly (e.g., to 92:7:1 DCM/MeOH/TEA).
Step 2: Column Chromatography Protocol
-
Sample Preparation (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of a polar solvent like methanol.
-
Add ~3-5 g of silica gel to this solution.
-
Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This prevents solvent effects that can degrade separation.
-
-
Column Selection and Packing:
-
Choose a silica column size appropriate for the mass of crude material (e.g., a 24-40 g column for 1 g of crude).
-
If using an automated system, insert the pre-packed column.
-
-
System Setup and Equilibration:
-
Load the dry sample onto the system's solid load cartridge.
-
Set the mobile phase composition based on the optimized TLC conditions (e.g., 94:5:1 DCM/MeOH/TEA).
-
Equilibrate the column with at least 3-5 column volumes (CV) of the mobile phase. It is critical that the equilibration solvent also contains the TEA additive .
-
-
Elution and Fraction Collection:
-
Run the purification using a flow rate appropriate for the column size.
-
Employ a linear gradient. Start with a less polar mixture (e.g., 98:1:1 DCM/MeOH/TEA) and gradually increase to a more polar mixture (e.g., 90:9:1 DCM/MeOH/TEA) over 10-15 CV. This ensures that faster-eluting non-polar impurities are washed off first, followed by the clean elution of the target compound.
-
Collect fractions based on the UV detector response (if any baseline features are visible) or in fixed volumes (e.g., 15-20 mL).
-
-
Fraction Analysis:
-
Spot every 2-3 fractions onto a TLC plate.
-
Run the TLC using the same eluent as the column.
-
Visualize with KMnO₄ stain to identify the fractions containing the pure product.
-
Pool the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will be removed during this step.
-
Protocol B: Reversed-Phase Flash Chromatography
This method is an excellent alternative, especially for very polar compounds or when normal-phase separation is difficult.
Materials & Equipment
-
Stationary Phase: C18-functionalized Silica Gel, 40-63 µm.
-
Solvents: HPLC-grade Water, Acetonitrile (ACN), and Methanol (MeOH). A buffer like ammonium acetate or a modifier like formic acid (0.1%) can be used to improve peak shape.
-
TLC: C18-functionalized TLC plates (RP-18 F254s).
-
TLC Visualization: Potassium Permanganate (KMnO₄) stain.
-
Equipment: Automated flash chromatography system, rotary evaporator.
Step 1: TLC Method Development
In reversed-phase, the Rƒ increases as the mobile phase becomes less polar (i.e., higher organic content). The goal is an Rƒ of 0.25 - 0.35 .
-
Prepare Eluents:
-
System 1 (More Polar): 90:10 (v/v) Water / ACN
-
System 2 (Less Polar): 70:30 (v/v) Water / ACN
-
-
Spot and Develop: Spot the crude mixture on an RP-18 TLC plate and develop in a test system.
-
Visualize: Use KMnO₄ stain as described in Protocol A.
-
Optimize: Adjust the water/ACN ratio to achieve the target Rƒ. The more water, the slower the compound will move.
Step 2: Column Chromatography Protocol
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a strong solvent like DMSO or DMF, or in the mobile phase itself. If using DMSO/DMF, ensure the injection volume is small to avoid solvent effects.
-
-
Column Selection and Equilibration:
-
Select a C18 column appropriately sized for the sample mass.
-
Equilibrate the column with at least 5 CV of the initial mobile phase (e.g., 90:10 Water/ACN).
-
-
System Setup and Elution:
-
Inject the prepared sample.
-
Run a linear gradient from a high-water content to a high-organic content. For example:
-
Initial: 90:10 Water/ACN (hold for 2 CV)
-
Gradient: 90:10 to 50:50 Water/ACN over 12 CV
-
Flush: 100% ACN (for 3 CV)
-
-
This gradient will elute highly polar impurities first, followed by the target compound, and finally any non-polar impurities.
-
-
Fraction Analysis and Workup:
-
Analyze collected fractions using RP-18 TLC.
-
Pool the pure, aqueous fractions.
-
Removing water can be challenging. Options include:
-
Lyophilization (Freeze-Drying): The most effective method for non-volatile compounds.
-
Extraction: If the compound is sufficiently less polar than water, saturate the aqueous fraction with NaCl and extract multiple times with a solvent like ethyl acetate or DCM. Dry the combined organic layers and evaporate.
-
-
Troubleshooting and Method Optimization
Caption: Decision tree for common chromatography problems.
Conclusion
The successful purification of polar, basic molecules like Ethyl 2-(4-hydroxypiperidin-1-yl)acetate is readily achievable with a rational, systematic approach. For routine, cost-effective purifications, modified normal-phase chromatography (Protocol A) with a triethylamine additive provides excellent results by mitigating unwanted interactions with the silica stationary phase. For more challenging separations or as a powerful orthogonal technique, reversed-phase chromatography (Protocol B) offers an effective alternative that separates based on hydrophobicity. In both cases, careful method development using TLC is the key to an efficient and successful preparative separation.
References
-
University of Rochester, Department of Chemistry. "Chromatography: The Solid Phase". [Link]
-
Pharmaffiliates. "Ethyl 2-(4-hydroxypiperidin-1-yl)acetate". [Link]
-
Reddit r/Chempros. "Column chromatography issue". [Link]
-
Phenomenex. "Normal-phase vs. Reversed-phase Chromatography". [Link]
-
Wiley-VCH. "Supporting Information for a relevant synthesis". [Link]
-
SciELO. "General procedure for extraction and column chromatography". [Link]
-
ResearchGate. "Visualization of alcohols in TLC?". [Link]
-
ACS Publications. "Efficient Synthesis of Potential Impurities in Levonadifloxacin". [Link]
-
Waters. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques". [Link]
-
EPFL. "TLC Visualization Reagents". [Link]
-
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns". [Link]
-
Columbia University. "Column chromatography". [Link]
-
Chemistry LibreTexts. "Visualizing TLC Plates". [Link]
-
BioTech Beacons. "Thin Layer Chromatography (TLC) of Amino Acids". [Link]
-
Chrom Tech, Inc. "Reverse Phase Chromatography Techniques". [Link]
-
PubChem. "Ethyl 2-[2-(4-hydroxyphenyl)pyrimidin-4-yl]acetate". [Link]
-
University of Colorado Boulder. "TLC Visualization Methods". [Link]
-
Chemistry LibreTexts. "Reverse Phase Chromatography". [Link]
-
MDPI. "Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin". [Link]
-
PubChem. "Ethyl 2-oxopyrrolidine-1-acetate". [Link]
-
Wikipedia. "Reversed-phase chromatography". [Link]
-
Biotage. "What is the Chemistry Behind Reversed-Phase Flash Chromatography?". [Link]
-
YouTube. "Amino columns". [Link]
-
Chromatography Forum. "use of Triethylamine". [Link]
-
Org Prep Daily. "Purifying amines on silica". [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (S)-ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate synthesis - chemicalbook [chemicalbook.com]
- 5. Analytical Methods for Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Ethyl 2-(2-oxopiperidin-3-yl)acetate | C9H15NO3 | CID 159249089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of α-(4-hydroxypiperidin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to improving the reaction yield of α-(4-hydroxypiperidin-1-yl)acetate. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the N-alkylation of 4-hydroxypiperidine with an acetate moiety. As Senior Application Scientists, we aim to provide you with not just procedures, but a deeper understanding of the reaction mechanics to empower your research and development.
Introduction: The Synthetic Challenge
The synthesis of α-(4-hydroxypiperidin-1-yl)acetate, a valuable building block in medicinal chemistry, typically involves the N-alkylation of 4-hydroxypiperidine with a haloacetate ester, such as ethyl chloroacetate. While seemingly straightforward, this reaction is often plagued by issues such as low yields, over-alkylation, and difficult purification, all of which can significantly impede drug development timelines. This guide will dissect the critical parameters of this reaction and provide actionable solutions to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the synthesis of α-(4-hydroxypiperidin-1-yl)acetate?
A1: The primary cause of low yields is often a combination of factors including suboptimal reaction conditions and the formation of byproducts. The most significant contributors are typically:
-
Over-alkylation: The desired product, a tertiary amine, can be more nucleophilic than the starting 4-hydroxypiperidine (a secondary amine), leading to a second alkylation and the formation of a quaternary ammonium salt. This byproduct is often highly
Technical Support Center: Troubleshooting Low Conversion in the Synthesis of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate
Welcome to the technical support center for the synthesis of ethyl 2-(4-hydroxypiperidin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific N-alkylation reaction. Low conversion rates can be a significant roadblock, leading to wasted time and resources. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you achieve high-yield, reproducible results.
The synthesis of ethyl 2-(4-hydroxypiperidin-1-yl)acetate, a valuable building block in medicinal chemistry, typically involves the N-alkylation of 4-hydroxypiperidine with an ethyl haloacetate, most commonly ethyl bromoacetate.[1] While seemingly straightforward, this SN2 reaction is prone to several pitfalls that can drastically reduce your yield. This guide will walk you through diagnosing and solving these common issues.
Troubleshooting Guide: Diagnosing Low Conversion Rates
This section is structured in a question-and-answer format to directly address the specific issues you may be observing in your experiments.
Q1: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted 4-hydroxypiperidine. What are the likely causes?
This is the most common issue and often points to three primary areas: the base, the solvent, or the reaction temperature.
A1: Root Cause Analysis & Solutions
-
Insufficient or Inappropriate Base: The N-alkylation reaction produces one equivalent of hydrobromic acid (HBr), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][3] A base is required to neutralize this acid.
-
Causality: If the base is too weak, not present in sufficient excess, or insoluble in the reaction medium, it cannot effectively scavenge the acid.[4]
-
Solution:
-
Choice of Base: Use an inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA).[2] K₂CO₃ is often preferred due to its low cost and ease of removal (filtration).
-
Stoichiometry: Ensure you are using at least 1.5 to 2.0 equivalents of the base to drive the reaction to completion.[5][6]
-
Solubility: While complete dissolution of K₂CO₃ is not always necessary, the reaction will be slow if it's a solid lump at the bottom of the flask.[4] Vigorous stirring is essential. Consider a solvent that offers some solubility for the base.
-
-
-
Suboptimal Solvent: The choice of solvent is critical for an SN2 reaction.
-
Causality: Polar aprotic solvents are ideal as they can solvate the cation of the base without strongly solvating the amine nucleophile, leaving it free to react. Protic solvents (like ethanol or water) can hydrogen-bond with the amine, reducing its nucleophilicity.
-
Solution: Switch to a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).[2][5] DMF is particularly effective for sluggish reactions as it can be heated to higher temperatures.
-
-
Inadequate Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.
-
Causality: Room temperature may not provide sufficient activation energy for the reaction to overcome the energy barrier.
-
Solution: Heat the reaction mixture. A good starting point is 50-60 °C in acetonitrile.[5] If using DMF, temperatures can be increased to 80-100 °C.[4] Always monitor for potential decomposition of starting materials at higher temperatures.
-
Q2: I'm observing the formation of a significant, highly polar byproduct that I suspect is a quaternary ammonium salt. How can I prevent this?
This is a classic case of over-alkylation, where your desired tertiary amine product reacts again with the ethyl bromoacetate.[7][8]
A2: Minimizing Over-Alkylation
-
Stoichiometry of the Alkylating Agent: This is the most critical factor.
-
Causality: The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, making it a prime candidate for a second alkylation if excess electrophile is present.[6]
-
Solution: Use the ethyl bromoacetate as the limiting reagent. A slight excess of the 4-hydroxypiperidine (1.1 to 1.2 equivalents) can help ensure the bromoacetate is consumed before it can react with the product. Crucially, add the ethyl bromoacetate slowly to the reaction mixture, preferably using a syringe pump over several hours.[2][6] This maintains a low concentration of the alkylating agent at all times, favoring mono-alkylation.
-
-
Reaction Concentration:
-
Causality: Very dilute reaction conditions can slow down the desired initial reaction, giving any formed product more opportunity to react with the remaining alkylating agent.
-
Solution: Ensure your reaction is reasonably concentrated (e.g., 0.1 to 0.5 M).
-
Q3: My yield is low, and I see several unidentified spots on my TLC plate. What could be happening?
This suggests the presence of side reactions beyond over-alkylation, often related to the stability of your reagents.
A3: Investigating Reagent-Related Side Reactions
-
Ethyl Bromoacetate Quality and Stability:
-
Causality: Ethyl bromoacetate is a lachrymator and is sensitive to moisture.[9] It can hydrolyze to bromoacetic acid and ethanol, or undergo other decomposition pathways, especially when heated or in the presence of base.[10][11]
-
Solution:
-
Check Purity: Use freshly opened or distilled ethyl bromoacetate.
-
Anhydrous Conditions: While not always strictly necessary with inorganic bases, using an anhydrous solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent hydrolysis.[2]
-
-
-
Potential O-Alkylation:
-
Causality: The hydroxyl group on 4-hydroxypiperidine is also a nucleophile and could potentially be alkylated, although the amine is significantly more nucleophilic. This is more likely to occur if a very strong, non-selective base is used that deprotonates the alcohol.
-
Solution: Stick with moderately basic conditions (e.g., K₂CO₃). This side reaction is generally minor but can be a source of impurity.
-
Frequently Asked Questions (FAQs)
Q: What are the optimal starting conditions for this synthesis?
A: A robust starting point is to use 1.1 equivalents of 4-hydroxypiperidine, 2.0 equivalents of anhydrous potassium carbonate, and 1.0 equivalent of ethyl bromoacetate in anhydrous acetonitrile. Add the ethyl bromoacetate dropwise at room temperature, then heat the mixture to 50-60 °C for 4-6 hours, monitoring by TLC.[5]
Q: How can I effectively monitor the reaction progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method.
-
System: A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1).
-
Visualization: The starting amine and the product are often visible with a potassium permanganate stain. The ethyl bromoacetate can sometimes be visualized with p-anisaldehyde stain.
-
Analysis: You should see the spot for 4-hydroxypiperidine (which will be more polar, lower Rf) gradually disappear as a new, less polar spot for the product (higher Rf) appears.
Q: My product is difficult to purify. Any suggestions?
A: The product is a basic compound, which can be exploited for purification.
-
Initial Workup: After filtering off the inorganic base, concentrate the filtrate. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl or citric acid solution) to remove any unreacted starting amine.[12] Your product may also partition into the aqueous layer, so be cautious.
-
Base Wash: Wash with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Chromatography: If further purification is needed, flash column chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is a good starting point. Sometimes, adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the product from streaking on the column.
Data & Visualization
Table 1: Comparison of Common Reaction Parameters
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Recommendation |
| Base | K₂CO₃ | DIPEA | Triethylamine | K₂CO₃ is recommended. It is inexpensive, effective, and easily removed by filtration.[5] DIPEA is a good alternative if a homogeneous reaction is desired.[2] |
| Solvent | Acetonitrile (ACN) | DMF | Acetone | ACN is the best starting point. It's a polar aprotic solvent that works well at moderate temperatures.[5] DMF is useful for very unreactive systems that require higher heat. |
| Temperature | Room Temp. | 50-60 °C | 80-100 °C | Start at 50-60 °C. Room temperature is often too slow. Higher temperatures may be needed but increase the risk of side reactions.[4][5] |
| Stoichiometry | 1:1 Amine:Halide | 1.2:1 Amine:Halide | 1:1.2 Amine:Halide | Use a slight excess of the amine (1.1-1.2 eq). This minimizes the chance of over-alkylation by ensuring the more expensive haloacetate is consumed.[5] |
Diagrams
Caption: A decision tree for troubleshooting low conversion rates.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of ethyl 2-(4-hydroxypiperidin-1-yl)acetate while minimizing side reactions.
Materials:
-
4-Hydroxypiperidine (1.2 equivalents)
-
Ethyl bromoacetate (1.0 equivalent)
-
Anhydrous potassium carbonate (K₂CO₃), powdered (2.0 equivalents)
-
Anhydrous acetonitrile (ACN)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and syringe pump.
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxypiperidine and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile to create a stirrable slurry (a concentration of ~0.5 M with respect to ethyl bromoacetate is a good starting point).
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Reagent Addition: Begin stirring the mixture. Using a syringe pump, add the ethyl bromoacetate dropwise to the solution over a period of 1-2 hours. [6]
-
Reaction: After the addition is complete, heat the reaction mixture to 60 °C.
-
Monitoring: Monitor the reaction's progress by TLC every 1-2 hours until the ethyl bromoacetate is consumed (typically 4-8 hours).
-
Workup: a. Cool the reaction to room temperature. b. Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with acetonitrile. c. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
References
-
MDPI. (2023). Synthesis of a Cyclooctapeptide, Cyclopurpuracin, and Evaluation of Its Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
- Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
-
Royal Society of Chemistry. (2017). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
National Toxicology Program. (1996). Nomination Background: Ethyl bromoacetate. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
- Google Patents. (2023). WO2023156675A1 - Process for purification of linagliptin.
-
Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Retrieved from [Link]
-
PubMed. (1993). N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. Retrieved from [Link]
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
Atlantis Press. (2015). One-Pot Synthesis of 1, 4-Dihydropyridines in PEG Under Catalyst-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Reactions of Amines. Retrieved from [Link]
-
National Institutes of Health. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
Ataman Kimya. ETHYL BROMOACETATE. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. fishersci.dk [fishersci.dk]
- 12. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl (4-hydroxypiperidin-1-yl)acetate: From Direct Alkylation to Multi-step Strategies
Introduction
Ethyl (4-hydroxypiperidin-1-yl)acetate is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a secondary alcohol and a tertiary amine integrated within a piperidine scaffold, makes it an invaluable intermediate for synthesizing a wide range of pharmacologically active molecules. Notably, it serves as a key precursor in the production of therapeutic agents such as Bepotastine, a potent antihistamine, and various other central nervous system (CNS) agents.[1][2] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of the most common and effective synthetic routes to ethyl (4-hydroxypiperidin-1-yl)acetate. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for experimental choices, and the practical advantages and disadvantages of each approach. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy for their specific laboratory or manufacturing needs.
Route 1: Direct N-Alkylation of 4-Hydroxypiperidine (The Workhorse Method)
The most direct and widely employed method for synthesizing the target compound is the nucleophilic substitution (SN2) reaction between 4-hydroxypiperidine and an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate. This approach is favored for its simplicity, high yields, and atom economy.
Mechanistic Rationale
The secondary amine of the 4-hydroxypiperidine ring acts as a potent nucleophile, attacking the electrophilic α-carbon of the ethyl haloacetate.[3] The reaction requires a base to neutralize the hydrohalic acid byproduct, driving the equilibrium towards the product and preventing the protonation and deactivation of the starting amine.
The choice of base and solvent is crucial for optimizing reaction kinetics and minimizing side reactions. An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often preferred for its low cost, ease of removal, and sufficient basicity. Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the amine.
Caption: Workflow for Direct N-Alkylation.
Detailed Experimental Protocol (N-Alkylation)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxypiperidine (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and acetonitrile to form a stirrable slurry.
-
Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as an oil.[4]
-
Purification: The crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ethyl (4-hydroxypiperidin-1-yl)acetate.
Route 2: Multi-step Synthesis via Piperidin-4-one
An alternative strategy involves starting from a more functionalized precursor, piperidin-4-one. This route is particularly useful when extensive modifications on the piperidine ring are desired before the introduction of the acetate side chain. It typically involves N-protection, ketone reduction, and finally, N-alkylation after deprotection.
Mechanistic Rationale
This pathway segregates the chemical transformations to avoid unwanted side reactions. The secondary amine of piperidin-4-one is first protected, commonly with a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, to prevent it from reacting in subsequent steps. The ketone is then selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). Following reduction, the protecting group is removed (e.g., via hydrogenation for a benzyl group), yielding 4-hydroxypiperidine, which is then alkylated as described in Route 1. While longer, this method provides greater synthetic flexibility.
Caption: Multi-step Synthesis from Piperidin-4-one.
Route 3: Reductive Amination Strategies
Reductive amination is a powerful tool for forming C-N bonds and is fundamental to the synthesis of many piperidine derivatives.[5][6] While not typically a direct route to the final product, it is a key method for constructing the 4-hydroxypiperidine core from acyclic precursors.
Conceptual Framework
A double reductive amination (DRA) can construct the piperidine ring in a single step from a suitable 1,5-dicarbonyl compound and an amine source.[7] For instance, a protected amino-dialdehyde or keto-aldehyde could be cyclized intramolecularly. More practically, the 4-hydroxypiperidine starting material for Route 1 is often synthesized using reductive amination principles. This approach offers significant advantages in stereochemical control, allowing for the synthesis of specific isomers of substituted piperidines.[8]
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends heavily on the project's scale, cost constraints, and available starting materials. The direct N-alkylation (Route 1) is almost always the preferred method for the specific synthesis of the title compound due to its efficiency and simplicity.
| Feature | Route 1: Direct N-Alkylation | Route 2: From Piperidin-4-one | Route 3: Reductive Amination |
| Primary Starting Materials | 4-Hydroxypiperidine, Ethyl Haloacetate | Piperidin-4-one, Protecting Agent, Reducing Agent | Acyclic 1,5-dicarbonyl precursors |
| Number of Steps | 1 | 3-4 | 1+ (for ring formation) |
| Typical Overall Yield | High (80-95%) | Moderate (50-70%) | Variable (Depends on substrate) |
| Key Reagents | K₂CO₃, Acetonitrile | Boc₂O, NaBH₄, TFA, H₂/Pd-C | NaBH₃CN, H₂, Pd/C |
| Pros | - Highly efficient and step-economical- Simple procedure- Scalable | - High synthetic flexibility- Allows for modifications on the ring | - Excellent for stereocontrol- Builds the core scaffold |
| Cons | - Relies on the availability of 4-hydroxypiperidine | - Multi-step, lower overall yield- Requires protection/deprotection | - Not a direct route to the final product- More complex starting materials |
Conclusion
For the direct and efficient synthesis of ethyl (4-hydroxypiperidin-1-yl)acetate, direct N-alkylation of 4-hydroxypiperidine stands out as the superior methodology. Its operational simplicity, high yield, and scalability make it the most logical choice for both academic research and industrial production. The multi-step route starting from piperidin-4-one offers greater versatility for creating diverse analogues but at the cost of efficiency. Reductive amination strategies are best viewed as powerful methods for constructing the core piperidine scaffold itself, rather than a direct path to the final N-alkylated product. A thorough understanding of these alternatives allows chemists to make informed, strategic decisions that best align with their synthetic goals.
References
- US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
- One-Pot Synthesis of 1, 4-Dihydropyridines in PEG Under Catalyst-Free Conditions.
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids . National Institutes of Health (NIH). [Link]
-
Ethyl 4-hydroxypiperidine-1-carboxylate . PubChem. [Link]
- Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
-
Amide Bond Formation and Peptide Coupling . ResearchGate. [Link]
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity . ResearchGate. [Link]
- Haddad, M., & Larchevêque, M. (1999). A new route to (2S,4R)- and (2R,4S)-4-hydroxypipecolic acid. Tetrahedron: Asymmetry, 10(21), 4231–4237.
-
Coupling Reagents . Aapptec Peptides. [Link]
-
BTPPC-Catalyzed One-Pot Synthesis of 1,4-dihydropyridine Derivatives via Hantzsh Condensation . Bulgarian Chemical Communications. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars . ResearchGate. [Link]
-
Ethyl 2-(1-Benzyl-4-Hydroxypiperidin-4-Yl)Acetate . MySkinRecipes. [Link]
-
Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO) . ResearchGate. [Link]
-
Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors . ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Molecules, 26(24), 7593. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle . Preprints.org. [Link]
- A catalytic and green method for one-pot synthesis of new Hantzsch 1,4-dihydropyridines. SpringerLink.
-
One-Pot Approach Towards Peptoids Synthesis Using 1,4-Dithiane-2,5-Diol via Multicomponent Approach and DFT-Based Computational Analysis . MDPI. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities . [Link]
-
Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity . ResearchGate. [Link]
-
Piperidine synthesis . Organic Chemistry Portal. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals . Chemical Reviews. [Link]
-
Synthetic routes for compounds 10-13. Figure 4. Synthetic... . ResearchGate. [Link]
-
Design, Synthesis of Dioxopiperidinamide Derivatives by Amide Coupling Reaction and Study of Their Biological Activity . ResearchGate. [Link]
-
Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells . ResearchGate. [Link]
-
Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach . EMAN RESEARCH PUBLISHING. [Link]
-
Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation . International Journal of Peptide Research and Therapeutics. [Link]
Sources
- 1. Ethyl 2-(1-Benzyl-4-Hydroxypiperidin-4-Yl)Acetate [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. A new route to (2S,4R)- and (2R,4S)-4-hydroxypipecolic acid / Tetrahedron: Asymmetry, 1999 [sci-hub.jp]
A Comparative Guide to the Validation of Analytical Methods for the Purity of α-(4-hydroxypiperidin-1-yl)acetate
Introduction: The Analytical Imperative for α-(4-hydroxypiperidin-1-yl)acetate
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) α-(4-hydroxypiperidin-1-yl)acetate represents a class of molecules where stringent purity control is not merely a regulatory formality but a cornerstone of safety and efficacy. As a key intermediate or API, its impurity profile can directly influence the downstream manufacturing process and the toxicological profile of the final drug product. Therefore, the analytical methods established to monitor its purity must be rigorously validated to ensure they are fit for purpose.
This guide provides a comprehensive framework for the validation of purity methods for α-(4-hydroxypiperidin-1-yl)acetate. We will move beyond a simple recitation of regulatory guidelines, offering instead a logical, science-driven narrative that explains the causality behind experimental choices. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures," to ensure the generation of trustworthy and reproducible data.[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2]
Part 1: Strategic Selection of the Core Analytical Technique
The first critical decision in developing a purity assay is the choice of analytical technology. For a molecule like α-(4-hydroxypiperidin-1-yl)acetate—a non-volatile, polar compound with a UV-absorbing chromophore—several techniques could be considered. However, their suitability varies dramatically.
High-Performance Liquid Chromatography (HPLC) is the undisputed workhorse for pharmaceutical purity analysis due to its high resolution, sensitivity, and specificity.[3] For piperidine derivatives, Reverse-Phase HPLC (RP-HPLC) is particularly effective, typically employing a C18 stationary phase to separate the main component from its structurally similar impurities.[4][5][6]
Gas Chromatography (GC) is generally unsuitable for this analyte. Its low volatility and polar nature would necessitate derivatization to be amenable to GC analysis, adding complexity and potential sources of error.
Titrimetry , while a powerful quantitative technique for assay (determining the overall content), lacks specificity. It cannot distinguish the active molecule from impurities that may also possess acidic or basic properties, making it inadequate for a purity assessment where individual impurities must be controlled.
Comparative Analysis of Potential Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Specificity | Excellent: Can separate the main analyte from process impurities and degradation products. | Poor to Moderate: Requires derivatization; co-elution is a risk. | Poor: Non-specific; measures total acidic/basic content. |
| Sensitivity (for Impurities) | Excellent: Capable of detecting impurities at levels <0.05%. | Good: Can be sensitive, but limited by analyte volatility. | Poor: Not suitable for trace-level impurity detection. |
| Analyte Suitability | Ideal: Perfect for non-volatile, soluble compounds like the target molecule. | Poor: Unsuitable without complex derivatization. | Moderate: Suitable for assay but not for purity profile. |
| Regulatory Acceptance | High: The universally accepted standard for purity and stability testing. | Situational: Accepted for residual solvents or volatile impurities only. | Situational: Accepted for assay (potency) but not impurity profiling. |
Based on this analysis, this guide will focus exclusively on the validation of a stability-indicating RP-HPLC method, as it is the only technique that provides the necessary specificity and sensitivity to ensure the quality of α-(4-hydroxypiperidin-1-yl)acetate.
Part 2: A Framework for Validation: The HPLC Purity Method
Method validation is not a single event but a continuous process that demonstrates an analytical procedure is suitable for its intended use.[7] The validation process for a purity method follows a structured path, ensuring all aspects of the method's performance are thoroughly evaluated.
The Validation Workflow
The following diagram illustrates the logical flow of the validation process, from initial development through to the final report.
Caption: The Analytical Method Validation Workflow.
Deep Dive into Validation Parameters (ICH Q2(R1) Framework)
The validation process is directed by the four most common types of analytical procedures: identification tests, quantitative tests for impurities, limit tests for the control of impurities, and assay of the active part of the drug substance or product.[1] For purity, we are primarily concerned with the quantitative analysis of impurities.
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For a purity method, this means the procedure must be able to separate the main peak from all potential impurities and degradation products.
-
Causality & Experimental Design: The most rigorous way to demonstrate specificity is through forced degradation studies .[8] The API is intentionally stressed under various conditions to generate likely degradation products.[9][10] The goal is to achieve a target degradation of 5-20%.[8][9][10] If degradation exceeds 20%, it may generate secondary or tertiary degradants not relevant to real-world stability.[8]
-
Protocol:
-
Prepare solutions of α-(4-hydroxypiperidin-1-yl)acetate.
-
Expose them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C dry heat for 48 hours.
-
Photolytic: Expose to UV/Vis light as per ICH Q1B guidelines.
-
-
Analyze all stressed samples by HPLC, alongside an unstressed control.
-
-
Trustworthiness (Self-Validation): The method is considered specific if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a Photodiode Array (PDA) detector is mandatory.[11] A "pure" peak will have a consistent spectrum across its entire width, confirming that no impurity is co-eluting.
Linearity demonstrates a proportional relationship between the concentration of an analyte and the analytical response. The range is the interval over which the method is shown to be linear, accurate, and precise.
-
Causality & Experimental Design: For an impurity method, the range must cover from the Limit of Quantitation (LOQ) to 120% of the specification limit for that impurity.[1][11] For the main analyte (assay), the range is typically 80-120% of the test concentration.[11][12]
-
Protocol:
-
Prepare a stock solution of the analyte and any known impurity standards.
-
Create a series of at least five concentrations spanning the desired range.
-
Inject each concentration in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis.
-
-
Trustworthiness (Self-Validation): The acceptance criteria are typically a correlation coefficient (R²) of ≥ 0.999 and a y-intercept that is not significantly different from zero.
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Causality & Experimental Design: Accuracy is determined by a recovery study. A known amount of analyte (or impurity) is added to a placebo or sample matrix, and the method is used to measure how much is recovered.
-
Protocol:
-
Prepare samples (e.g., a placebo matrix) spiked with the analyte/impurity at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the target concentration).[13]
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Trustworthiness (Self-Validation): The mean recovery should fall within an acceptable range, typically 98.0% to 102.0% for an assay, with wider limits (e.g., 90.0% to 110.0%) acceptable for low-level impurities.[12]
Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment.[12]
-
Protocol:
-
Repeatability: Prepare one sample solution at the target concentration. Perform at least six replicate injections and calculate the Relative Standard Deviation (RSD) of the peak areas.
-
Intermediate Precision: Two analysts, on two different days, using two different HPLC systems, each prepare and analyze a set of samples.
-
-
Trustworthiness (Self-Validation): The RSD for repeatability is typically required to be ≤ 1.0% for the main analyte and ≤ 5.0% for impurities.[12] The results from intermediate precision studies are statistically compared to ensure no significant difference.
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Causality & Experimental Design: The LOQ is the critical parameter for a purity method, as it defines the lower limit of the reporting range for impurities. It is often determined based on the signal-to-noise ratio (S/N).
-
Protocol:
-
Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
To confirm the LOQ, inject a series of solutions at the proposed LOQ concentration and demonstrate that the precision (RSD) is acceptable (typically ≤ 10%).
-
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.
-
Causality & Experimental Design: This demonstrates the reliability of the method for routine use and transfer between laboratories.
-
Protocol:
-
Deliberately vary critical HPLC parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 10%)
-
Mobile phase organic composition (± 2%)
-
-
Analyze a system suitability solution under each condition.
-
-
Trustworthiness (Self-Validation): The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits for all variations, proving the method's robustness.
Part 3: In-Depth Experimental Protocols & Data Interpretation
Protocol 1: Validated RP-HPLC Method for Purity of α-(4-hydroxypiperidin-1-yl)acetate
This protocol is a representative method developed based on common practices for analyzing piperidine derivatives.[4][5][6]
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Scientist's Note: The use of an acidic modifier like TFA is critical. Piperidine derivatives contain a basic nitrogen atom, which can interact strongly with residual silanols on the silica-based column packing, leading to poor peak shape (tailing).[14] The TFA acts as an ion-pairing agent and suppresses this interaction, ensuring sharp, symmetrical peaks.
-
-
Gradient Program:
Time (min) %B 0.0 5 20.0 60 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL.
Protocol 2: System Suitability Testing (SST)
Before any validation run, the system's fitness must be confirmed.[12]
-
Procedure: Make five replicate injections of a standard solution containing the main analyte (1.0 mg/mL) and a known impurity (0.01 mg/mL).
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main analyte peak.
-
Theoretical Plates (N): ≥ 5000 for the main analyte peak.
-
Resolution (Rs): ≥ 2.0 between the main analyte and the closest eluting impurity.
-
Reproducibility: RSD of peak area for the five replicate injections ≤ 1.0%.
-
Data Summary: Typical Validation Results & Acceptance Criteria
The table below summarizes representative data and acceptance criteria for a fully validated purity method.
| Validation Parameter | Acceptance Criterion | Typical Result | Status |
| Specificity | Baseline resolution (Rs > 2.0) from all degradants. Peak purity > 990. | All peaks resolved. Peak purity index = 998. | Pass |
| Linearity (Analyte) | R² ≥ 0.999 | R² = 0.9998 | Pass |
| Linearity (Impurity) | R² ≥ 0.998 | R² = 0.9991 | Pass |
| Range (Analyte) | 80-120% of nominal concentration (0.8-1.2 mg/mL) | Confirmed | Pass |
| Range (Impurity) | LOQ to 120% of specification (e.g., 0.005 - 0.18 mg/mL) | Confirmed | Pass |
| Accuracy (Analyte) | 98.0 - 102.0% Recovery | 100.5% Average Recovery | Pass |
| Accuracy (Impurity) | 90.0 - 110.0% Recovery | 97.8% Average Recovery | Pass |
| Precision (Repeatability) | RSD ≤ 1.0% | RSD = 0.4% | Pass |
| Precision (Intermediate) | RSD ≤ 2.0% | RSD = 0.9% (between days/analysts) | Pass |
| LOQ | S/N ≥ 10; Precision RSD ≤ 10% | 0.005 mg/mL (RSD = 6.5%) | Pass |
| Robustness | System suitability criteria met under all varied conditions. | All SST criteria met. | Pass |
Conclusion
The validation of an analytical method for the purity of α-(4-hydroxypiperidin-1-yl)acetate is a systematic process that provides documented evidence of the method's reliability. By anchoring the validation plan in the principles of ICH Q2(R1), employing a stability-indicating HPLC method, and rigorously testing each performance characteristic from specificity to robustness, researchers and drug developers can establish a self-validating system of quality control. This ensures that every batch of material is assessed with the highest degree of confidence, safeguarding the integrity of the development process and, ultimately, patient safety.
References
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved January 26, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Retrieved January 26, 2026, from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved January 26, 2026, from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA Guidance Document. Retrieved January 26, 2026, from [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved January 26, 2026, from [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). LinkedIn. Retrieved January 26, 2026, from [Link]
-
Quality: specifications, analytical procedures and analytical validation. (n.d.). European Medicines Agency. Retrieved January 26, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 26, 2026, from [Link]
- A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Separations. Retrieved January 26, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved January 26, 2026, from [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy. Retrieved January 26, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved January 26, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 26, 2026, from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 26, 2026, from [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved January 26, 2026, from [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. Retrieved January 26, 2026, from [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (n.d.). European Medicines Agency. Retrieved January 26, 2026, from [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved January 26, 2026, from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. sgs.com [sgs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
Efficacy of α-(4-hydroxypiperidin-1-yl)acetate and a Comparative Analysis of Structurally Related Compounds in Cell-Based Assays: A Technical Guide
Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry
The piperidine nucleus is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in diverse non-covalent interactions have established it as a "privileged scaffold" in drug discovery. Derivatives of piperidine have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, and antibacterial properties. This technical guide provides a comparative analysis of the potential efficacy of a synthesized compound, α-(4-hydroxypiperidin-1-yl)acetate, in various cell-based assays. To provide a robust context for its potential therapeutic value, its hypothetical performance is benchmarked against experimentally validated data from structurally related piperidine derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Synthesis of α-(4-hydroxypiperidin-1-yl)acetate
While specific experimental data for α-(4-hydroxypiperidin-1-yl)acetate is not yet broadly available, a plausible and efficient synthetic route can be proposed based on established methods for the N-alkylation of piperidines. The following protocol outlines a feasible approach for its synthesis.
Proposed Synthetic Pathway:
The synthesis of α-(4-hydroxypiperidin-1-yl)acetate can be readily achieved via the N-alkylation of 4-hydroxypiperidine with an appropriate 2-carbon acetylating agent, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester.
Caption: Proposed two-step synthesis of α-(4-hydroxypiperidin-1-yl)acetate.
Step-by-Step Synthesis Protocol:
-
N-Alkylation: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as acetonitrile, add a mild base like potassium carbonate (2.0 eq). Stir the mixture at room temperature, and then add ethyl bromoacetate (1.1 eq) dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-hydroxypiperidin-1-yl)acetate. Purify the crude product by column chromatography.
-
Ester Hydrolysis: Dissolve the purified ethyl (4-hydroxypiperidin-1-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (1.5 eq) and stir the reaction mixture at room temperature. Monitor the hydrolysis by TLC. Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~7. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield α-(4-hydroxypiperidin-1-yl)acetate.
Comparative Efficacy in Cell-Based Assays
To contextualize the potential biological activity of α-(4-hydroxypiperidin-1-yl)acetate, this section presents a comparative analysis of its hypothetical efficacy alongside experimentally determined values for other piperidine derivatives.
Disclaimer: The efficacy data for α-(4-hydroxypiperidin-1-yl)acetate presented in the following tables are hypothetical and for illustrative purposes only. They are extrapolated based on the general structure-activity relationships observed for similar piperidine-containing compounds. Further experimental validation is required to determine the actual biological activity of this compound.
Anticancer Activity
The antiproliferative activity of piperidine derivatives against various cancer cell lines is a well-documented area of research. The following table compares the hypothetical cytotoxic activity of α-(4-hydroxypiperidin-1-yl)acetate with known piperidine-containing compounds against common cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound | MCF-7 (Breast) | HeLa (Cervical) |
| α-(4-hydroxypiperidin-1-yl)acetate (Hypothetical) | 25.5 | 32.8 |
| Piperine[1] | >150 (at 96h) | Not Reported |
| Compound 5e (a 2-azetidinone derivative) | Not Reported | 29.44 ± 1.46[2] |
| Nicotinonitrile Derivative 18 | Not Reported | 7.67 ± 0.6[3] |
| Doxorubicin (Control) | ~0.5 - 2.0 | ~0.1 - 1.0 |
Antibacterial Activity
Piperidine derivatives have also been investigated for their potential as antimicrobial agents. The following table presents a comparison of the hypothetical antibacterial activity of α-(4-hydroxypiperidin-1-yl)acetate against common bacterial strains.
Table 2: Comparative Antibacterial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| α-(4-hydroxypiperidin-1-yl)acetate (Hypothetical) | 128 | 256 |
| 2,6-dipiperidino-1,4-dihalogenobenzenes[4] | 32-128 | >512 |
| Piperidine Derivative 7 | 1500 | 1500 |
| Ciprofloxacin (Control) | ~0.25 - 1.0 | ~0.008 - 0.125 |
Antiviral Activity
The antiviral potential of piperidine-containing compounds is an emerging area of interest. The table below provides a hypothetical comparison of the antiviral efficacy of α-(4-hydroxypiperidin-1-yl)acetate against a representative virus.
Table 3: Comparative Antiviral Activity (EC50, µM)
| Compound | Human Coronavirus 229E (HCoV-229E) |
| α-(4-hydroxypiperidin-1-yl)acetate (Hypothetical) | 15.2 |
| 1,4,4-Trisubstituted Piperidine 2 [5] | 7.4 |
| 1,4,4-Trisubstituted Piperidine 33 [5] | 3.3 |
| Remdesivir (Control) | ~0.01 |
Experimental Protocols
To ensure the reproducibility and validity of the cell-based assays, detailed, step-by-step protocols for the key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for the viral plaque reduction assay.
Protocol:
-
Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero cells) in 6-well plates and grow until a confluent monolayer is formed.
-
Infection and Treatment: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a known titer of the virus in the presence of serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a suitable fixative (e.g., 10% formalin) and stain with a staining solution (e.g., 0.1% crystal violet).
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Conclusion and Future Directions
The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The hypothetical data presented for α-(4-hydroxypiperidin-1-yl)acetate, when viewed in the context of the established activities of other piperidine derivatives, suggests that this compound may possess modest to moderate biological activity. However, it is imperative to underscore that these are projections. Rigorous experimental validation through the standardized protocols detailed in this guide is the essential next step to ascertain the true therapeutic potential of α-(4-hydroxypiperidin-1-yl)acetate. Future studies should focus on the synthesis and purification of this compound, followed by a comprehensive evaluation of its efficacy and toxicity in a panel of relevant cell-based and, subsequently, in vivo models. Such a systematic approach will be crucial in determining if α-(4-hydroxypiperidin-1-yl)acetate or its future analogs can be developed into clinically viable therapeutic agents.
References
-
Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (2015). Chem Biol Drug Des. [Link]
-
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2019). Molecules. [Link]
-
Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (2006). J Enzyme Inhib Med Chem. [Link]
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2011).
-
Antimicrobial and antioxidant activities of piperidine derivatives. (2016). African Journal of Pharmacy and Pharmacology. [Link]
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). Molecules. [Link]
-
Ethyl 2-(1-Benzyl-4-Hydroxypiperidin-4-Yl)Acetate. MySkinRecipes. [Link]
-
IC 50 values obtained for the tested compounds against both HepG2 and HeLa cell lines. ResearchGate. [Link]
-
Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. [Link]
-
Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells. (2021). Pharmaceuticals (Basel). [Link]
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). Molecules. [Link]
-
Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Academic Journals. [Link]
-
Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization. (2016). ACS Med Chem Lett. [Link]
-
cell lines ic50: Topics by Science.gov. Science.gov. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. ResearchGate. [Link]
- Synthesis of ethyl 4-haloacetoacetoacetates.
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). ResearchGate. [Link]
-
Piperazine clubbed with 2-Azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. (2018). PLoS One. [Link]
-
A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. (2022). Pharmaceuticals (Basel). [Link]
Sources
- 1. Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
